molecular formula C15H13NO5 B14383003 2-Benzamido-4-hydroxy-5-methoxybenzoic acid CAS No. 89625-46-7

2-Benzamido-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B14383003
CAS No.: 89625-46-7
M. Wt: 287.27 g/mol
InChI Key: VGBPTSCYLBFZHI-UHFFFAOYSA-N
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Description

2-Benzamido-4-hydroxy-5-methoxybenzoic acid is an organic compound with a complex structure that includes benzamido, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-4-hydroxy-5-methoxybenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a methoxybenzoic acid derivative, followed by reduction to form the corresponding amine. This amine is then acylated with benzoyl chloride to introduce the benzamido group. The final step involves hydrolysis under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated systems may be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-Benzamido-4-hydroxy-5-formylbenzoic acid.

    Reduction: Formation of 2-Amino-4-hydroxy-5-methoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Benzamido-4-hydroxy-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzamido-4-hydroxy-5-methoxybenzoic acid depends on its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The benzamido group can enhance the compound’s stability and solubility, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Lacks the benzamido group, making it less complex and potentially less active in certain applications.

    2-Amino-4-hydroxy-5-methoxybenzoic acid: Contains an amino group instead of a benzamido group, which can alter its reactivity and biological activity.

    4-Hydroxybenzoic acid: Lacks both the methoxy and benzamido groups, making it a simpler compound with different properties.

Uniqueness

2-Benzamido-4-hydroxy-5-methoxybenzoic acid is unique due to the presence of all three functional groups (benzamido, hydroxy, and methoxy), which confer distinct chemical and biological properties

Properties

CAS No.

89625-46-7

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-benzamido-4-hydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C15H13NO5/c1-21-13-7-10(15(19)20)11(8-12(13)17)16-14(18)9-5-3-2-4-6-9/h2-8,17H,1H3,(H,16,18)(H,19,20)

InChI Key

VGBPTSCYLBFZHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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